molecular formula C7HBrClF2N B8326333 3-Bromo-2-chloro-4,5-difluorobenzonitrile

3-Bromo-2-chloro-4,5-difluorobenzonitrile

Cat. No. B8326333
M. Wt: 252.44 g/mol
InChI Key: SWPHYWKLKQMBCA-UHFFFAOYSA-N
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Patent
US04791225

Procedure details

3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate (35.6 g) was added portionwise during 40 minutes to a solution of cuprous cyanide (18.67 g), potassium cyanide (27.14 g) and sodium carbonate (5.52 g) in water (200 ml) with stirring vigorously at room temperature. After the mixture was stirred for 4.5 hours, benzene (250 ml) was added to the suspension and then the mixture was stirred for 25 minutes. The insoluble materials were collected by filtration, and washed with benzene. The filtrate and washings were combined and washed with water, dried over ahhydrous sodium sulfate and then concentrated. The resulting residue was purified by silica gel chromatography eluting with dichloromethane-n-hexane (1:3) and further recrystallized from n-hexane-dichloromethane to give the title compound (10.9 g) as light yellow needles, mp 71°-72.5° C.
Name
3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
Quantity
35.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
27.14 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([N+]#N)[CH:10]=[C:11]([F:14])[C:12]=1[F:13].[C-:18]#[N:19].[K+].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC=CC=1>O>[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([CH:10]=[C:11]([F:14])[C:12]=1[F:13])[C:18]#[N:19] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
Quantity
35.6 g
Type
reactant
Smiles
F[B-](F)(F)F.BrC=1C(=C(C=C(C1F)F)[N+]#N)Cl
Name
cuprous cyanide
Quantity
18.67 g
Type
reactant
Smiles
Name
Quantity
27.14 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred for 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
The insoluble materials were collected by filtration
WASH
Type
WASH
Details
washed with benzene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over ahhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-n-hexane (1:3)
CUSTOM
Type
CUSTOM
Details
further recrystallized from n-hexane-dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C#N)C=C(C1F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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